Cellular Uptake Efficiency of Nona-Arginine (R9) Compared to TAT(49-57)
In a seminal structure-activity relationship study, the nona-arginine (R9) peptide was directly compared to the well-established TAT(49-57) CPP. R9 demonstrated a 20-fold higher efficiency in cellular uptake assays [1]. This quantifiable difference underscores R9's superior translocation capability, attributed to its optimal number of arginine residues and the critical role of the guanidinium group rather than simply overall charge [2].
| Evidence Dimension | Cellular uptake efficiency |
|---|---|
| Target Compound Data | 20-fold higher uptake |
| Comparator Or Baseline | TAT(49-57) peptide |
| Quantified Difference | 20-fold increase |
| Conditions | Cell culture uptake assay |
Why This Matters
For applications requiring robust intracellular delivery, R9 offers a verifiably more potent alternative to the prototypical TAT peptide, reducing the amount of CPP required and potentially improving cargo delivery.
- [1] Paul, M., et al. (2000). As cited in Pujals, S., & Giralt, E. (2008). Polyarginine. ScienceDirect Topics. View Source
- [2] Pujals, S., & Giralt, E. (2008). Polyarginine. In Advanced Drug Delivery Reviews. ScienceDirect Topics. View Source
